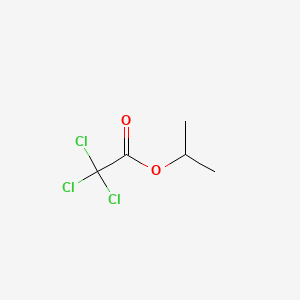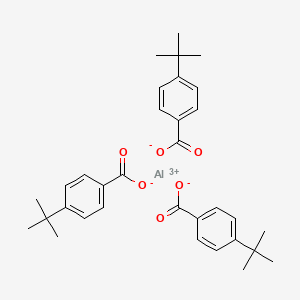
Silver acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver acrylate is a useful research compound. Its molecular formula is C3H4AgO2 and its molecular weight is 179.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymerization and Material Synthesis
Silver acrylate is utilized as an efficient reducing agent in atom transfer radical polymerization (ATRP) of acrylates. This process enables the controlled, rapid preparation of polyacrylates with low dispersity values. The reuse of silver in these reactions multiple times without performance decline and the reduction of copper catalyst usage are significant benefits (Williams et al., 2015).
Antimicrobial Applications
Silver-poly(acrylate) clusters have been synthesized and used for antimicrobial fabrics in biomedical applications. These clusters show significant antimicrobial activity against various bacteria and fungi, making them suitable for use in cotton, wool, and polyester antimicrobial textiles (Falletta et al., 2008).
Dentistry
Silver nanoparticles exhibit a broad spectrum of antibacterial properties, making them applicable in various aspects of dentistry. They can be incorporated into acrylic resins for dentures, composite resins, and other dental materials, enhancing antimicrobial efficacy and improving dental treatment outcomes (Yin et al., 2020).
Nanocomposite Materials
The in-situ fabrication of polyacrylate-silver nanocomposites demonstrates the feasibility of creating materials with enhanced physical and mechanical properties. Such materials are useful for 3D printing applications and show promise in fields requiring materials with improved multifunctional properties (Sciancalepore et al., 2017).
Electronics and Optics
Silver nanoparticles combined with acrylates have been used to improve the electrical and optical properties of materials. Applications include enhancing the conductivity of acrylic resin composite thin films and the development of silver hollow optical fibers with improved mechanical strength (Wang et al., 2015; Iwai et al., 2016)(https://consensus.app/papers/silver-fibers-acrylic-silicone-resin-coating-buffer-layer-iwai/56fe6cdd2ea657628227bc41d0ef1eee/?utm_source=chatgpt).
Mécanisme D'action
Orientations Futures
: Lim, H., Jeon, C. S., Park, Y. M., Lee, H. N., Pyun, S. H., & Kim, H.-J. (2022). Controllable fabrication of silver-deposited polyurethane acrylate nanopillar array film as a flexible surface-enhanced Raman scattering (SERS) substrate with high sensitivity and reproducibility. Microchimica Acta, 189(288). Link
Propriétés
Numéro CAS |
5651-26-3 |
|---|---|
Formule moléculaire |
C3H4AgO2 |
Poids moléculaire |
179.93 g/mol |
Nom IUPAC |
prop-2-enoic acid;silver |
InChI |
InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
Clé InChI |
GBUDNGCDDQUCJV-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].[Ag+] |
SMILES canonique |
C=CC(=O)O.[Ag] |
| 5651-26-3 | |
Numéros CAS associés |
79-10-7 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylmethanesulfonamide](/img/structure/B1614882.png)
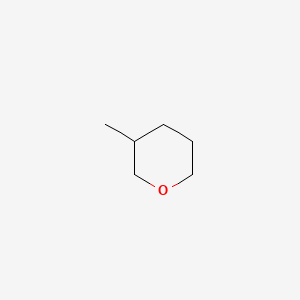

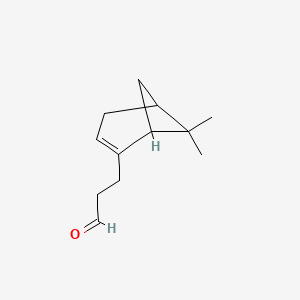

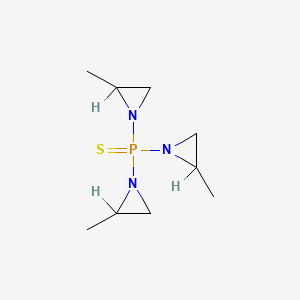
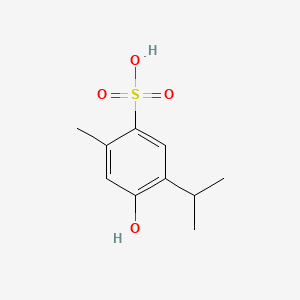
![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)
